molecular formula C13H18O3 B3051148 Ethyl (2,3,5-trimethylphenoxy)acetate CAS No. 313988-16-8

Ethyl (2,3,5-trimethylphenoxy)acetate

Cat. No. B3051148
M. Wt: 222.28 g/mol
InChI Key: FZNOVXBANYNJSI-UHFFFAOYSA-N
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Description

Ethyl (2,3,5-trimethylphenoxy)acetate is a chemical compound with the molecular formula C13H18O3 . It is related to Ethyl (4-(acetyl-amino)-2,3,5-trimethylphenoxy)acetate, which has a slightly different structure and a molecular formula of C15H21NO4 .


Molecular Structure Analysis

The molecular structure of Ethyl (2,3,5-trimethylphenoxy)acetate is defined by its molecular formula, C13H18O3 . The related compound Ethyl (4-(acetyl-amino)-2,3,5-trimethylphenoxy)acetate has a molecular formula of C15H21NO4 .

Scientific Research Applications

Antioxidant and Hypotensive Activities

A study by Bouaziz et al. (2019) explored the in vitro antioxidant and hypotensive activities of ethyl acetate extracts from Origanum glandulosum leaves. The ethyl acetate extract showed significant scavenging activity against radicals, suggesting its potential use as an antioxidant agent. Additionally, the extract demonstrated hypotensive effects by dose-dependently decreasing blood pressure in rats, indicating its potential application in managing hypertension Bouaziz, A., Khennouf, S., Abu Zarga, M. A., & Abdalla, S. (2019).

Neuroprotective Effects

Research by Ha et al. (2015) found that the ethyl acetate fraction from Actinidia arguta exhibited neuroprotective effects against oxidative stress-induced damage. The study highlighted the fraction's ability to inhibit acetylcholinesterase and protect neurons, which could be relevant for developing treatments against neurodegenerative diseases Ha, J., Jin, D., Park, S., Park, C., Seung, T., Bae, D., Kim, D.-O., & Heo, H. (2015).

Antidepressant-like Effects

The study by Pauleti et al. (2018) on Tabernaemontana catharinensis leaves revealed that the ethyl acetate fraction exhibited significant antidepressant-like effects in mice. The potential mechanism was linked to the presence of specific phenolic compounds, suggesting the fraction's application in developing antidepressant therapies Pauleti, N. N., Mello, J., Siebert, D., Micke, G., de Albuquerque, C. A. C., Alberton, M. D., & Baraúna, S. C. (2018).

Anti-inflammatory and Immunomodulatory Properties

Liu et al. (2012) discovered that ethyl acetate had protective effects against endotoxic shock and inflammation in mice models. The compound decreased the expression of inflammatory mediators and cytokines in activated macrophage cells, pointing to its potential application in anti-inflammatory therapies Liu, T., Xiao, N., Liu, Y., Wilson, B., Li, J., Wang, Y., Cao, X., & Liu, Z.-q. (2012).

Hepatoprotective Effects

A study on the ethyl acetate extract from Chaetomium globosum by Awad et al. (2018) demonstrated hepatoprotective activity against chemically induced liver damage in rats. The extract ameliorated biochemical parameters associated with liver function, suggesting its potential application in protecting against hepatotoxicity Awad, N., Kassem, H., Hamed, M., El-Feky, A., & El-Naggar, M. (2018).

properties

IUPAC Name

ethyl 2-(2,3,5-trimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-5-15-13(14)8-16-12-7-9(2)6-10(3)11(12)4/h6-7H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZNOVXBANYNJSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=CC(=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651833
Record name Ethyl (2,3,5-trimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (2,3,5-trimethylphenoxy)acetate

CAS RN

313988-16-8
Record name Ethyl (2,3,5-trimethylphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using 2,3,5-trimethylphenol and ethyl bromoacetate, the title compound was synthesized in the same manner as in Reference Example 153. Yield: quantitative. Oily matter.
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Synthesis routes and methods II

Procedure details

Using 2,3,5-trimethylphenol and ethylbromoacetate, the title compound was synthesized in the same manner as in Reference Example 153. Yield: quantitative. Oily matter.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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